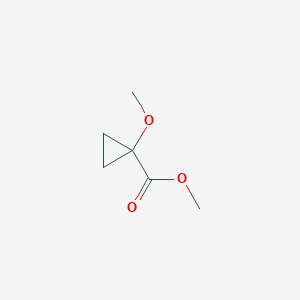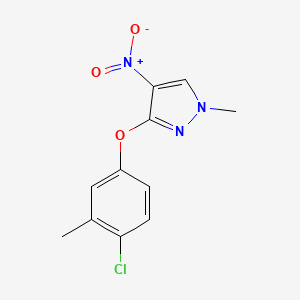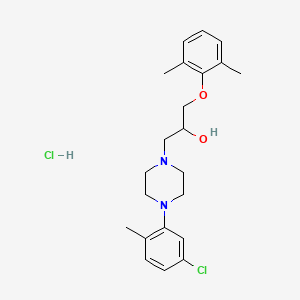
甲基-1-甲氧基环丙烷-1-甲酸酯
描述
“Methyl 1-methoxycyclopropane-1-carboxylate” is a chemical compound with the CAS Number: 2790-74-1 . It has a molecular weight of 130.14 and is typically in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is methyl 1-methoxycyclopropanecarboxylate . The InChI code for this compound is 1S/C6H10O3/c1-8-5(7)6(9-2)3-4-6/h3-4H2,1-2H3 .Physical And Chemical Properties Analysis
“Methyl 1-methoxycyclopropane-1-carboxylate” is a liquid at room temperature .科学研究应用
质谱学和化学分析
对含有负电基团的环丙烷(包括 1-甲氧基环丙烷-1-羧酸甲酯)的研究已经开展,以了解它们在质谱下的行为。Kolsaker 等人 (1986) 的研究探索了电子轰击和化学电离质谱法,以检查甲氧基的随机化,突出了该化合物在不同条件下的稳定性和反应性 Kolsaker, Kvarsnes, & Storesund, 1986。
光化学
Pincock 和 Moutsokapas (1977) 研究了 1-甲基-2-苯基环丙烯-3-羧酸甲酯的光化学,提供了有关激发态和环丙烯衍生物的光化学外消旋的见解。这项工作有助于理解类似化合物的 photochemical 行为,包括 1-甲氧基环丙烷-1-羧酸甲酯 Pincock & Moutsokapas, 1977。
电化学研究
对顺式-环丙烷-1,2-二羧酸氢甲酯的电解进行了重新研究,以了解形成的电化学途径和产物,例如二甲基双环丙基-2,2'-二羧酸酯。Binns、Brettle 和 Cox (1968) 的这项研究有助于更广泛地了解电化学反应中的环丙烷衍生物 Binns, Brettle, & Cox, 1968。
合成和反应性
Maas 等人 (2004) 详细介绍了 2-硅双环[2.1.0]戊烷衍生物的合成和开环反应,生成 2-[二异丙基(甲氧基)甲基硅烷基]环丙烷-1-羧酸甲酯。这展示了该化合物在合成有机化学中的多功能性和创造不同化学结构的潜力 Maas, Daucher, Maier, & Gettwert, 2004。
放射性标记和生物分布研究
作为一种潜在的神经保护药物,2-(甲氧羰基)-2-(甲基氨基)双环[2.1.1]-己烷-5-羧酸甲酯的放射性标记和生物分布研究例证了 1-甲氧基环丙烷-1-羧酸甲酯衍生物在医学研究中的应用。Yu 等人 (2003) 使用 PET 研究探索了其脑血屏障通透性和在大脑区域中的积累,表明其在神经保护研究中的潜力 Yu et al., 2003。
安全和危害
作用机制
Target of Action
Methyl 1-methoxycyclopropane-1-carboxylate is structurally related to the natural plant hormone ethylene . Its primary target is the ethylene receptor in plants . Ethylene is a gas that acts at trace levels throughout the life of a plant, stimulating or regulating various processes such as the ripening of climacteric fruit, the opening of flowers, and the shedding of leaves .
Mode of Action
The mode of action of Methyl 1-methoxycyclopropane-1-carboxylate involves its tight binding to the ethylene receptor in plants, thereby blocking the effects of ethylene . This makes it a competitive inhibitor .
Biochemical Pathways
Methyl 1-methoxycyclopropane-1-carboxylate affects the ethylene biosynthesis pathway . By binding to the ethylene receptor, it inhibits the action of ethylene, thereby affecting all downstream processes that are regulated by this hormone . This includes processes such as fruit ripening, flower opening, and leaf shedding .
Result of Action
The result of Methyl 1-methoxycyclopropane-1-carboxylate’s action is the inhibition of ethylene responses in plants . This can lead to effects such as delayed fruit ripening, prolonged freshness of cut flowers, and prevention of leaf shedding .
Action Environment
The action of Methyl 1-methoxycyclopropane-1-carboxylate is influenced by the environment in which it is applied. For example, it is used in enclosed sites, such as coolers, truck trailers, greenhouses, storage facilities, and shipping containers . The effectiveness of Methyl 1-methoxycyclopropane-1-carboxylate can be affected by factors such as temperature, humidity, and the presence of other gases .
属性
IUPAC Name |
methyl 1-methoxycyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-8-5(7)6(9-2)3-4-6/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQKPHKWEQBAJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2790-74-1 | |
| Record name | methyl 1-methoxycyclopropanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cycloheptyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2698052.png)
![N-[2-(2-Tert-butyl-1,3-thiazol-4-yl)ethyl]-2-chloropropanamide](/img/structure/B2698053.png)


![methyl 2-(1-methyl-1H-pyrazole-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2698060.png)


![N-[(8,8-Dioxo-8lambda6-thiabicyclo[3.2.1]octan-3-yl)methyl]prop-2-enamide](/img/structure/B2698065.png)
![2-[1-(2-Cyclopentylsulfanylacetyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2698066.png)
![N-(3-fluorophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2698067.png)



![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2698075.png)